molecular formula C15H14N2O4 B6390787 MFCD18317786 CAS No. 1261962-81-5

MFCD18317786

Cat. No.: B6390787
CAS No.: 1261962-81-5
M. Wt: 286.28 g/mol
InChI Key: YFIZYBLITRZIMT-UHFFFAOYSA-N
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Description

5-(3-Acetylaminophenyl)-2-methoxynicotinic acid: (MFCD18317786) is a chemical compound with the molecular formula C15H14N2O4 and a molecular weight of 286.30 g/mol . This compound is known for its unique chemical structure, which makes it valuable in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Acetylaminophenyl)-2-methoxynicotinic acid typically involves the acetylation of 3-aminophenyl-2-methoxynicotinic acid. The reaction conditions often include the use of acetic anhydride as the acetylating agent and a suitable solvent such as pyridine or acetic acid. The reaction is usually carried out at elevated temperatures to ensure complete acetylation.

Industrial Production Methods: In industrial settings, the production of 5-(3-Acetylaminophenyl)-2-methoxynicotinic acid may involve large-scale acetylation processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-(3-Acetylaminophenyl)-2-methoxynicotinic acid can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can participate in substitution reactions, where functional groups on the aromatic ring are replaced by other groups under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry: 5-(3-Acetylaminophenyl)-2-methoxynicotinic acid is used as a building block in the synthesis of more complex organic molecules

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its derivatives may exhibit biological activities such as anti-inflammatory or anticancer properties.

Industry: In industrial applications, 5-(3-Acetylaminophenyl)-2-methoxynicotinic acid is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for use in various manufacturing processes.

Mechanism of Action

The mechanism of action of 5-(3-Acetylaminophenyl)-2-methoxynicotinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

  • 5-(3-Aminophenyl)-2-methoxynicotinic acid
  • 5-(3-Methoxyphenyl)-2-methoxynicotinic acid
  • 5-(3-Hydroxyphenyl)-2-methoxynicotinic acid

Comparison: Compared to its analogs, 5-(3-Acetylaminophenyl)-2-methoxynicotinic acid is unique due to the presence of the acetyl group, which can influence its reactivity and biological activity. The acetyl group can enhance the compound’s ability to interact with biological targets, potentially increasing its efficacy in medicinal applications. Additionally, the methoxy group on the nicotinic acid moiety can affect the compound’s solubility and stability, making it more suitable for certain industrial processes.

Properties

IUPAC Name

5-(3-acetamidophenyl)-2-methoxypyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4/c1-9(18)17-12-5-3-4-10(6-12)11-7-13(15(19)20)14(21-2)16-8-11/h3-8H,1-2H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFIZYBLITRZIMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2=CC(=C(N=C2)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20687756
Record name 5-(3-Acetamidophenyl)-2-methoxypyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20687756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261962-81-5
Record name 5-(3-Acetamidophenyl)-2-methoxypyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20687756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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